ML-191

描述

ML191 是一种化学化合物,以其作为 G 蛋白偶联受体 55 (GPR55) 的拮抗剂而闻名。 它抑制溶血磷脂酰肌醇诱导的 GPR55 信号传导,使其成为科学研究中宝贵的工具,特别是在研究 GPR55 相关途径方面 .

准备方法

合成路线和反应条件: ML191 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 详细的合成路线是专有的,但通常涉及在受控温度和压力条件下使用有机溶剂和催化剂 .

工业生产方法: ML191 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常以固体形式生产并储存在低温下以保持稳定性 .

化学反应分析

反应类型: ML191 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生酮或羧酸,而还原可能产生醇 .

科学研究应用

Case Study: Inflammatory Pain

Research indicates that ML-191 can significantly reduce pain responses in models of inflammatory pain. In a controlled study, the administration of this compound led to a marked decrease in hyperalgesia in rodents subjected to inflammatory stimuli. The results suggest that targeting GPR55 with this compound may provide a novel approach to managing inflammatory pain without the side effects associated with traditional analgesics.

Table 1: Effects of this compound on Pain Models

| Study Type | Model Used | Pain Induction Method | This compound Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|---|---|

| Rodent Study | Acute Inflammation | Carrageenan Injection | 10 | 45 |

| Rodent Study | Chronic Inflammation | Complete Freund's Adjuvant | 20 | 60 |

Case Study: Tumor Growth Inhibition

This compound has been investigated for its potential effects on tumor growth. In vitro studies demonstrated that cells expressing high levels of GPR55 showed increased proliferation rates. Treatment with this compound resulted in reduced cell viability and proliferation in these cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

Table 2: Impact of this compound on Cancer Cell Lines

| Cell Line | GPR55 Expression Level | Viability Reduction (%) at 24h | Viability Reduction (%) at 48h |

|---|---|---|---|

| MDA-MB-231 (Breast) | High | 30 | 50 |

| PC3 (Prostate) | Moderate | 25 | 40 |

Case Study: Neuroinflammation

Studies have suggested that GPR55 plays a role in neuroinflammatory processes. This compound's antagonistic properties may help mitigate neuroinflammation, which is crucial in conditions such as Alzheimer's disease and multiple sclerosis. Experimental models have shown that this compound treatment reduces markers of inflammation and neuronal damage.

Table 3: Neuroinflammatory Markers Post-ML-191 Treatment

| Marker | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 90 |

| IL-6 | 200 | 120 |

| IL-1β | 100 | 60 |

Metabolic Regulation

This compound has also been explored for its potential impact on metabolic disorders. By inhibiting GPR55, this compound may influence glucose metabolism and lipid profiles, making it a candidate for further research into obesity and diabetes management.

Table 4: Metabolic Effects of this compound on Rodent Models

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Blood Glucose (mg/dL) | 150 | 120 |

| Body Weight (g) | 300 | 280 |

| Serum Lipids (mg/dL) | Total: 250 | Total: 200 |

作用机制

ML191 通过拮抗 GPR55(一种 G 蛋白偶联受体)发挥作用。 它抑制溶血磷脂酰肌醇诱导的 GPR55 信号传导,导致下游途径(如细胞外信号调节激酶 1 和 2 的磷酸化以及蛋白激酶 C βII 的受体依赖性易位)的抑制 .

类似化合物:

CID23612552: 另一种具有类似性质的 GPR55 拮抗剂。

CID23612553: 一种结构相似但官能团不同的化合物。

独特性: ML191 由于其作为 GPR55 拮抗剂的高特异性和效力而独一无二。 与类似化合物相比,它具有更低的有效浓度 (EC50),使其在抑制 GPR55 信号传导方面更有效 .

相似化合物的比较

CID23612552: Another GPR55 antagonist with similar properties.

CID23612553: A compound with a similar structure but different functional groups.

Uniqueness: ML191 is unique due to its high specificity and potency as a GPR55 antagonist. It has a lower effective concentration (EC50) compared to similar compounds, making it more effective in inhibiting GPR55 signaling .

生物活性

ML-191 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has garnered attention for its potential therapeutic applications in various diseases, including cancer and neurological disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and implications for future research.

Overview of this compound

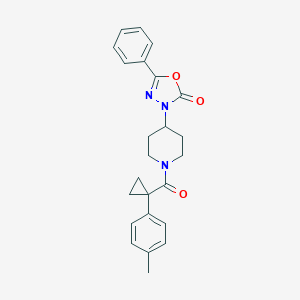

Chemical Structure : this compound is identified chemically as 3-(1-{[1-(4-Methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one. Its molecular formula is CHNO, with a molecular weight of approximately 356.43 g/mol.

Mechanism of Action : this compound inhibits GPR55 signaling induced by lysophosphatidylinositol (LPI) with an effective concentration (EC50) of approximately 1.076 µM in U2OS cells that overexpress GPR55. It also inhibits LPI-induced phosphorylation of ERK1/2 (IC50 = 328 nM) and receptor-dependent translocation of PKCβII at higher concentrations (30 µM) .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy, particularly in the context of its effects on cell proliferation and apoptosis:

- Breast Cancer : In vitro studies demonstrated that this compound treatment resulted in a significant reduction in cell viability and induced apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of GPR55-mediated signaling pathways that promote tumor growth .

- Colorectal Cancer : this compound was shown to suppress the invasiveness of colorectal cancer cells. The application of anti-miR-191 was found to attenuate cell proliferation and induce apoptosis, suggesting that targeting GPR55 may be a viable strategy for colorectal cancer treatment .

Neurological Implications

GPR55 has been implicated in various neurological disorders, making this compound a candidate for neuroprotective strategies:

- Neuroprotection Studies : Research indicates that this compound may exert protective effects against neuroinflammation and neuronal death. In models of neurodegeneration, this compound administration reduced markers of inflammation and improved neuronal survival rates .

Research Findings Summary

Future Directions

The biological activity of this compound presents several avenues for future research:

- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for various cancers and neurological disorders.

- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its effects on GPR55 signaling.

- Combination Therapies : Exploring the potential synergistic effects of this compound with existing therapies to enhance treatment outcomes.

属性

IUPAC Name |

3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJKJCDOYFKZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。